molecular formula C27H22ClN3O4S B2505562 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one CAS No. 1114656-31-3

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B2505562
CAS No.: 1114656-31-3
M. Wt: 520
InChI Key: JLGGAAHWNXWWER-UHFFFAOYSA-N
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Description

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22ClN3O4S and its molecular weight is 520. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Implications

Quinazolinone derivatives are important fused heterocycles found in over 200 naturally occurring alkaloids. Their nucleus stability has encouraged the synthesis of novel compounds by introducing bioactive moieties, targeting various antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Solubility challenges in drug development are addressed by these derivatives, aiming to overcome antibiotic resistance (Tiwary et al., 2016).

Anticancer Potentials

Quinazoline derivatives have shown promising results as anticancer agents. They inhibit various cancer-related pathways, including EGFR, and possess anticancer, antibacterial, anti-inflammatory, and antihypertensive activities. The development of novel quinazoline compounds remains a vibrant area of research due to their structural diversity and targeting of multiple proteins (Ravez et al., 2015).

Optoelectronic Applications

The incorporation of quinazolinone derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their versatility beyond pharmaceuticals (Lipunova et al., 2018).

Synthetic Chemistry Innovations

The synthesis of quinazolines has been explored through eco-friendly, atom-efficient, multi-component strategies. This review underscores the importance of developing facile synthetic approaches for quinazolines, demonstrating their significance in both pharmaceutical and non-pharmaceutical applications (Faisal & Saeed, 2021).

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2,5-dimethoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O4S/c1-16-22(29-25(35-16)17-7-6-8-18(28)13-17)15-36-27-30-21-10-5-4-9-20(21)26(32)31(27)23-14-19(33-2)11-12-24(23)34-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGGAAHWNXWWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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